4/'-Amino-7-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Amino-7-hydroxyflavone is a flavonoid compound characterized by the presence of an amino group at the 4’ position and a hydroxyl group at the 7 position on the flavone backbone. Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-7-hydroxyflavone typically involves the following steps:
Formation of 2’-hydroxychalcone: This is achieved through the condensation of acetophenones and salicylaldehyde.
Cyclization to Flavone: The 2’-hydroxychalcone undergoes cyclization to form the flavone structure.
Introduction of Amino Group: The amino group is introduced at the 4’ position through nitration followed by reduction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4’-Amino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted flavones depending on the reagents used.
Scientific Research Applications
4’-Amino-7-hydroxyflavone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4’-Amino-7-hydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
7-Hydroxyflavone: Lacks the amino group at the 4’ position.
4’-Amino-5,7-dihydroxyflavone: Contains an additional hydroxyl group at the 5 position.
4’-Amino-6-hydroxyflavone: The hydroxyl group is at the 6 position instead of the 7 position.
Uniqueness: 4’-Amino-7-hydroxyflavone is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct biological activities and chemical reactivity compared to other flavonoid derivatives .
Properties
CAS No. |
132018-31-6 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H,16H2 |
InChI Key |
MYNFUICRGYXJID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
Synonyms |
4H-1-Benzopyran-4-one,2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.